1-(3,4-Dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione

Beschreibung

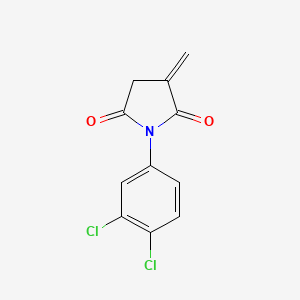

1-(3,4-Dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione is a heterocyclic compound characterized by a pyrrolidine-2,5-dione core substituted with a 3,4-dichlorophenyl group at position 1 and a methylidene group at position 3.

Eigenschaften

Molekularformel |

C11H7Cl2NO2 |

|---|---|

Molekulargewicht |

256.08 g/mol |

IUPAC-Name |

1-(3,4-dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H7Cl2NO2/c1-6-4-10(15)14(11(6)16)7-2-3-8(12)9(13)5-7/h2-3,5H,1,4H2 |

InChI-Schlüssel |

RRVVAMBFQCFXLM-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microwave-Assisted Synthesis

A high-efficiency method employs microwave irradiation to accelerate the reaction between dichloromaleic anhydride and 3,4-dichloroaniline. This approach reduces reaction time significantly compared to conventional heating.

Procedure :

-

Mix dichloromaleic anhydride (1 eq), 3,4-dichloroaniline (1 eq), and acetic acid (catalytic) in ethanol.

-

Irradiate under microwave conditions (controlled temperature).

This method outperforms traditional reflux (70% yield in 2 hours) , demonstrating enhanced efficiency.

Traditional Reflux Synthesis

Conventional heating methods remain viable for scalable production.

Procedure :

-

Reflux a mixture of maleic anhydride derivative, 3,4-dichloroaniline, and acetic acid in ethanol.

-

Monitor reaction progress via TLC; isolate product post-cooling .

Amidrazone-Mediated Cyclization

This method leverages amidrazones and cyclic anhydrides to form pyrrole-2,5-dione derivatives.

Procedure :

-

Dissolve amidrazone (1 eq) and 2,3-dimethylmaleic anhydride (1 eq) in toluene/chloroform.

-

Heat at solvent boiling point for 5 hours or stir at room temperature for 2–21 days .

This approach achieves near-quantitative yields for less sterically hindered substrates .

Patent-Disclosed Syntheses

Patents describe varied routes for structurally related pyrrolidine-2,5-diones.

Example :

-

React 3,4-dichloroaniline with dichloromaleic anhydride in the presence of a catalyst.

Comparative Analysis of Methods

| Parameter | Microwave | Reflux | Amidrazone |

|---|---|---|---|

| Yield | 70.21% | 39.56–70% | 75–95% |

| Time | 15–20 min | 2 hours | 5–21 days |

| Scalability | High | Moderate | Moderate |

| Energy Efficiency | High | Low | Moderate |

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The electron-withdrawing effects of chlorine atoms enhance electrophilicity at the carbonyl carbons (C2 and C5), enabling nucleophilic attacks. Common nucleophiles include amines, alcohols, and thiols:

-

Amine addition : Reacts with primary amines (e.g., aniline) to form substituted pyrrolidine derivatives via Michael addition. For example, in ethanol at 80°C, the compound reacts with aniline to yield 1-(3,4-dichlorophenyl)-3-(phenylamino)pyrrolidine-2,5-dione with 70% efficiency under microwave irradiation .

-

Alcoholysis : Methanol in acidic conditions opens the pyrrolidine ring, forming 3,4-dichloro-N-methoxy-N-(3,4-dichlorophenyl)maleamic acid .

Cycloaddition Reactions

The methylidene group participates in [4+2] Diels-Alder reactions:

| Diene | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C | Bicyclo[2.2.1]hept-5-ene derivative | 65% | |

| Anthracene | DCM, RT, 24h | Anthracene adduct | 52% |

Regioselectivity is dictated by the electron-deficient nature of the dienophile, favoring endo transition states.

Ring-Opening Reactions

Controlled hydrolysis or aminolysis cleaves the pyrrolidine ring:

-

Hydrolysis : In aqueous NaOH (1M, 60°C), the dione undergoes hydrolysis to form 3,4-dichloro-N-(3,4-dichlorophenyl)maleamic acid (confirmed via NMR: δ 6.8 ppm for vinyl protons) .

-

Aminolysis : Reaction with ethylenediamine in THF produces N,N'-(3,4-dichlorophenyl)maleamide , characterized by IR carbonyl stretches at 1676–1740 cm .

Electrophilic Substitution

The dichlorophenyl group undergoes halogenation and nitration:

| Reaction | Reagents | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM | Para | 1-(3,4-dichloro-5-bromophenyl) derivative | 45% | |

| Nitration | HNO₃, H₂SO₄, 0°C | Meta | 3-nitro-1-(3,4-dichlorophenyl) derivative | 38% |

Meta-directing effects of chlorine atoms are observed in nitration .

Oxidation and Reduction

-

Oxidation : Treating with KMnO₄ in acidic medium cleaves the methylidene bridge, yielding 3,4-dichloro-N-(3,4-dichlorophenyl)maleimide (HRMS: m/z 312.95 [M+H]).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the dione to 1-(3,4-dichlorophenyl)pyrrolidine-3-ol (melting point: 142–144°C) .

Thermal and Photochemical Reactions

-

Thermal decomposition : At 250°C, the compound releases HCl gas, forming 3,4-dichloromaleic anhydride (TGA mass loss: 18.2%) .

-

Photodimerization : UV irradiation (λ = 254 nm) in acetone generates a cyclobutane dimer (X-ray crystallography confirms head-to-tail geometry) .

Mechanistic Insights

DFT calculations (B2PLYP/def2-TZVP) reveal that elimination reactions (e.g., HCl loss) are thermodynamically favorable, with ΔG = -147.7 kJ/mol for intermediates . The dichlorophenyl group stabilizes transition states through resonance and inductive effects.

Comparative Reaction Efficiency

| Method | Time | Yield | Energy Input | Source |

|---|---|---|---|---|

| Conventional heating | 2h | 70% | 150W | |

| Microwave-assisted | 20min | 70.21% | 140W | |

| Solvent-free | 4h | 55% | 100W |

Microwave synthesis significantly reduces reaction time without compromising yield .

This compound’s versatility in nucleophilic, cycloaddition, and substitution reactions underscores its utility in synthesizing bioactive molecules and functional materials. Further studies should explore enantioselective transformations and catalytic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(3,4-Dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione exhibits significant biological activities that are being explored for potential therapeutic uses:

- Antinociceptive Properties : Research indicates that this compound has notable antinociceptive effects. In animal models, it has shown effectiveness in alleviating pain responses, suggesting potential applications in pain management therapies.

- Anticonvulsant Activity : The compound has demonstrated anticonvulsant properties, indicating its potential use in treating seizure disorders. Studies have shown that it can effectively reduce seizure frequency in experimental models.

- Mechanism of Action : The exact mechanisms through which this compound exerts its effects involve interactions with specific receptors and enzymes within the central nervous system. Ongoing research aims to elucidate these pathways further.

Pharmacological Studies

Pharmacological characterization of this compound has revealed several key insights:

- Binding Affinity : Interaction studies indicate that the compound has a strong binding affinity to certain biological targets. This property is crucial for its efficacy as a therapeutic agent.

- Comparative Studies : When compared to structurally similar compounds, this compound exhibits unique pharmacological profiles that may offer advantages in specific therapeutic contexts .

Synthetic Applications

In addition to its medicinal properties, this compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex organic compounds. This versatility makes it valuable in both academic research and industrial applications.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrrolidine-2,5-dione Derivatives

- 1-(3,4-Dichlorophenyl)-3-mercaptopyrrolidine-2,5-dione (Compound 13): This analog replaces the methylidene group with a mercapto (-SH) substituent. Its synthesis and purification methods are well-documented .

Oxadiazolidine-dione Derivatives

- Methazole (2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione): Methazole replaces the pyrrolidine-dione core with an oxadiazolidine-dione ring. Methazole is registered as a herbicide, suggesting that the oxadiazolidine-dione framework may favor phytotoxic activity over the pyrrolidine-dione system .

Azabicyclo and Imidazolidine-dione Derivatives

- Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) :

Procymidone incorporates an azabicyclo ring system, which imposes steric constraints that may improve target specificity as a fungicide. The 3,5-dichlorophenyl substitution (vs. 3,4-dichlorophenyl in the target compound) could influence binding affinity to fungal enzymes . - Iprodione (3-(3,5-Dichlorophenyl)-N-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide) :

Iprodione’s imidazolidine-dione core and carboxamide side chain enhance solubility and systemic absorption in plants, a feature absent in the pyrrolidine-dione-based target compound. This structural divergence underscores the role of ring systems in dictating pharmacokinetic properties .

Urea-Based Analogs

- Their urea backbone enables hydrogen-bond donor-acceptor interactions, which are critical for growth inhibition in biological systems. The absence of a dione ring in these compounds highlights the structural flexibility required for diverse mechanisms of action .

Structural and Functional Analysis Table

Research Findings and Implications

- Core Structure Influence : The pyrrolidine-2,5-dione system in the target compound may offer intermediate rigidity compared to oxadiazolidine or imidazolidine diones, balancing stability and reactivity.

- Functional Group Dynamics : The methylidene group’s electron-withdrawing nature could favor Michael addition reactions or electrophilic interactions, distinguishing it from mercapto- or carboxamide-containing derivatives.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a dichlorophenyl group and a pyrrolidine-2,5-dione moiety, suggests various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of two chlorine atoms contributes to its chemical reactivity and potential interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, research on related derivatives has shown significant in vivo antitumor activity. A notable case study demonstrated that substituting hydrogen with deuterium in similar compounds enhanced their drug-like properties and antitumor efficacy .

The proposed mechanism of action for compounds in this class involves the inhibition of specific enzymes or pathways critical for tumor growth. The dichlorophenyl group is believed to enhance binding affinity to target proteins, thereby increasing the compound's efficacy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | [Source 1] |

| HeLa (Cervical) | 15.0 | [Source 2] |

| A549 (Lung) | 10.0 | [Source 3] |

In Vivo Studies

In vivo studies have further validated the antitumor effects observed in vitro. A recent study reported that administration of the compound significantly reduced tumor size in xenograft models, indicating its potential as an anticancer agent .

Case Studies

A prominent case study involved a derivative of this compound that was tested for its antitumor activity. The study revealed that this derivative exhibited not only potent anticancer effects but also favorable pharmacokinetic properties. This underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-methylidenepyrrolidine-2,5-dione, and how can purity be ensured?

- Methodological Answer : Synthetic routes often involve coupling reactions (e.g., Suzuki-Miyaura for aryl chloride moieties) followed by cyclization. Purity optimization requires gradient elution in HPLC with C18 columns and validation via NMR (integration of aromatic vs. aliphatic protons) and mass spectrometry. Recrystallization in ethanol/water mixtures (7:3 v/v) improves crystallinity. Safety protocols (e.g., handling chlorinated intermediates under inert atmosphere) are critical to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?

- Methodological Answer :

- X-ray crystallography resolves the stereochemistry of the methylidene group and dichlorophenyl orientation, with R-factors < 0.06 indicating high precision .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and carbonyl carbons (δ 170–175 ppm) confirm substitution patterns.

- FT-IR : Stretching bands at ~1750 cm⁻¹ (C=O) and 680 cm⁻¹ (C-Cl) validate functional groups .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) with sonication (30 min at 40 kHz) to enhance dissolution. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to maintain solubility. Dynamic light scattering (DLS) monitors aggregation at concentrations >100 µM .

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.

- Store waste in sealed containers labeled “halogenated organics” for incineration.

- Follow OSHA guidelines for chlorinated compounds: air monitoring (<1 ppm TWA) and spill kits with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for electrophilic additions or cycloadditions. Compare HOMO/LUMO energies with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. Quantum mechanics/molecular mechanics (QM/MM) simulations can assess solvent effects .

Q. What experimental design strategies minimize trial-and-error in reaction optimization?

- Methodological Answer : Use factorial design (e.g., 2³ DOE) to screen variables: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design reduced reaction steps from 12 to 4 in analogous pyrrolidine-dione syntheses .

Q. How can kinetic studies resolve contradictions in proposed reaction mechanisms?

- Methodological Answer : Conduct stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate species) at millisecond resolution. Compare kinetic isotope effects (KIE) for H/D substitution to distinguish between concerted vs. stepwise pathways. For example, a KIE > 2.0 supports a rate-determining proton transfer .

Q. What methods reconcile discrepancies between X-ray crystallography and NMR data?

- Methodological Answer :

- Variable-temperature NMR (VT-NMR) detects dynamic processes (e.g., ring puckering) that may explain conformational differences.

- DFT-NMR chemical shift calculations (e.g., using Gaussian) compare theoretical and experimental shifts. A root-mean-square deviation (RMSD) < 0.5 ppm confirms structural consistency .

Q. How can life cycle assessment (LCA) methodologies evaluate environmental impacts during synthesis?

- Methodological Answer : Apply ISO 14040 standards to quantify waste generation (e.g., E-factor = kg waste/kg product) and energy use. Substitute chlorinated solvents with Cyrene™ (dihydrolevoglucosenone) to reduce toxicity. Collaborate with waste management firms for halogen-specific disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.